Sodium thiophosphate
Description
Evolution of Thiophosphate Research in Advanced Inorganic Chemistry
The study of thiophosphates has evolved significantly within advanced inorganic chemistry, moving from basic synthesis and characterization to exploring their complex structures and diverse functionalities. Early research laid the groundwork by identifying and characterizing various thiophosphate anions and their salts.
More recently, research has broadened to encompass a wide range of metal thiophosphates (e.g., M₂P₂S₆ and MPS₃, where M represents transition metals), driven by their intriguing electronic, magnetic, and intercalative properties. amazonaws.com The development of advanced synthetic methodologies, such as mild molten polychalcophosphate salt fluxes, has been instrumental in enabling the synthesis of complex, multinary rare earth and transition metal thiophosphate compounds. wikipedia.org These methods allow for precise control over reaction pathways, influenced by factors such as counter cation sizes, charges, basicity, and temperature, ultimately guiding the condensation of smaller species into desired chains, layers, or frameworks. wikipedia.org
A significant area of contemporary thiophosphate research involves their application in energy storage systems, particularly as solid electrolytes for all-solid-state batteries. Lithium thiophosphates, for instance, have garnered considerable attention due to their superionic conductivity at room temperature, soft mechanical properties, and low grain boundary resistance, making them highly promising candidates for next-generation battery technologies. science.gov While much of this high-profile research focuses on lithium systems, the underlying principles and synthetic advancements contribute to the broader understanding and potential of the entire thiophosphate family, including sodium thiophosphates. Research into sodium thiophosphates themselves has included studies on their crystal structures and phase transformations, such as the conversion between alpha-Na₃PO₃S and beta-Na₃PO₃S phases.
Fundamental Principles Governing Phosphorus-Sulfur and Phosphorus-Oxygen-Sulfur Linkages in Sodium Compounds
The chemistry of sodium thiophosphates is characterized by the unique bonding arrangements within their phosphorus-sulfur and phosphorus-oxygen-sulfur linkages. At the core of these compounds is a tetrahedral phosphorus(V) center. wikipedia.org This central phosphorus atom can bond to a combination of oxygen and sulfur atoms, leading to various anionic species.
In sodium monothiophosphate (Na₃PO₃S), the anion is [PO₃S]³⁻, where the phosphorus atom is bonded to three oxygen atoms and one sulfur atom. This anion exhibits C₃v symmetry. wikipedia.org The bond lengths and angles within the thiophosphate tetrahedron are influenced by the differing atomic radii and electronegativities of oxygen and sulfur. Typically, P-S bonds are longer and generally weaker than P-O bonds.
Significance of Sodium Thiophosphates in Contemporary Materials Science and Inorganic Materials Design
Sodium thiophosphates and the broader family of thiophosphate compounds hold significant promise in contemporary materials science and inorganic materials design, particularly due to the versatile nature of the thiophosphate anion as a structural building block.
Sodium thiophosphate hydrate (B1144303) has found applications as a corrosion inhibitor and scale inhibitor in various industrial processes, including oil and gas fields and water treatment. nih.gov It is also utilized as a chelating agent in chemical synthesis and can act as a catalyst in certain chemical reactions. nih.gov
Beyond these established roles, the thiophosphate anion is a critical component in the design of advanced materials, especially in the realm of energy storage. While lithium thiophosphates are extensively researched for their superionic conductivity in solid-state batteries, the principles governing their performance are transferable to other alkali metal thiophosphates, including sodium variants. The general class of alkali metal chalcogenides, which encompasses thiophosphates, is actively being explored for applications in energy conversion and storage. For instance, sodium dithiophosphate (B1263838) (Na₃PO₂S₂) has been identified as a fast ionic conductor at elevated temperatures (above 330 °C), indicating its potential as a solid electrolyte in sodium-ion batteries. The ability to precisely control the condensation of small thiophosphate species into extended structures, such as chains, layers, or frameworks, by selecting appropriate counter cations like sodium, is a crucial aspect of inorganic materials design. wikipedia.org This structural control allows for the tailoring of properties for specific applications. Furthermore, the unique photochemical properties of thiophosphates have been investigated in the context of prebiotic chemistry, suggesting their potential role in the formation of biomolecules on early Earth, highlighting a fascinating intersection with fundamental chemical origins.
Structure
2D Structure
Properties
CAS No. |
10101-88-9 |
|---|---|
Molecular Formula |
H3NaO3PS |
Molecular Weight |
137.05 g/mol |
IUPAC Name |
trisodium;thiophosphate |
InChI |
InChI=1S/Na.H3O3PS/c;1-4(2,3)5/h;(H3,1,2,3,5) |
InChI Key |
XLDZOKHDPSDHMO-UHFFFAOYSA-N |
SMILES |
[O-]P(=S)([O-])[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
OP(=S)(O)O.[Na] |
Other CAS No. |
10101-88-9 |
physical_description |
Liquid |
Related CAS |
13598-51-1 (Parent) |
Synonyms |
diethyl thiophosphate sodium thiophosphate thiophosphate thiophosphoric acid thiophosphoric acid, trisodium salt |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Sodium Thiophosphates
Solid-State Reaction Pathways for Bulk Sodium Thiophosphate Phases
Solid-state reactions are a cornerstone for producing bulk quantities of this compound materials. These methods involve the direct reaction of solid precursors at elevated temperatures or through mechanical forces, leading to the formation of various crystalline and amorphous phases.
High-Temperature Solid-State Synthesis Techniques and Reaction Conditions
High-temperature solid-state synthesis is a conventional and widely used method to produce crystalline sodium thiophosphates. This technique typically involves mixing stoichiometric amounts of precursor materials, such as sodium sulfide (B99878) (Na₂S) and phosphorus pentasulfide (P₂S₅), followed by heating in a sealed, inert environment like a quartz tube under vacuum. rsc.orgnih.gov The reaction temperature and duration are critical parameters that dictate the resulting phase and crystallinity of the this compound.
For instance, the synthesis of Na₄P₂S₆ can be achieved through a solid-state reaction that yields a highly crystalline powder. nih.gov This method can even produce single crystals suitable for detailed structural analysis. nih.gov The thermal treatment often involves annealing at specific temperatures to transform between different polymorphs. For example, Na₄P₂S₆ is known to exist in α- and β-monoclinic polymorphs, which can be interconverted by heating or annealing. nih.govacs.orgresearchgate.net A high-temperature γ-polymorph of Na₄P₂S₆, which exhibits plastic crystal characteristics and fast sodium-ion conduction, has been identified to form above 580 °C. nih.govacs.org
Optimizing the heat treatment parameters, including temperature and holding time, is crucial as they strongly influence the phase purity, relative density, and ultimately, the ionic conductivity of the final product. uwaterloo.ca For example, by optimizing the synthesis conditions for the sodium-ion conductor Na₁₁Sn₂PS₁₂, its ionic conductivity was significantly enhanced from 0.5 mS·cm⁻¹ to 1.39 mS·cm⁻¹. uwaterloo.ca
Table 1: High-Temperature Synthesis of Sodium Thiophosphates
| Compound | Precursors | Synthesis Conditions | Resulting Phase | Key Findings |
|---|---|---|---|---|
| Na₄P₂S₆ | Na₂S, P₂S₅ | Solid-state reaction, annealing | α, β, γ polymorphs | A new high-temperature γ-polymorph forms above 580 °C with plastic crystal characteristics. nih.govacs.orgresearchgate.net |
| Na₁₁Sn₂PS₁₂ | - | Optimized heat treatment | - | Ionic conductivity was enhanced by reducing grain boundary resistance. uwaterloo.ca |
| Na₃PS₄ | 75Na₂S·25P₂S₅ (mol%) | Ball-milling followed by heat treatment at 270 °C | Cubic glass-ceramic | Achieved a high ionic conductivity of 4.6 × 10⁻⁴ S cm⁻¹. nih.govresearchgate.net |
Mechanochemical Synthesis of Amorphous and Semicrystalline Sodium Thiophosphates
Mechanochemical synthesis, typically performed via high-energy ball milling, has emerged as a powerful technique for producing amorphous and semicrystalline sodium thiophosphates. rsc.orgresearchgate.net This method involves the repeated fracturing and welding of precursor powders in a jar with milling media, leading to intimate mixing and chemical reaction at the atomic level. A significant advantage of this approach is the ability to synthesize metastable phases and amorphous materials that are often inaccessible through conventional high-temperature methods. rsc.org
For example, amorphous Na₂P₂S₆ can be synthesized by ball milling a stoichiometric mixture of Na₂S and P₂S₅. rsc.org The process parameters, such as milling speed, duration, and rest times, are critical for achieving full amorphization. rsc.org Subsequent thermal annealing of the amorphous material can then be used to induce crystallization into a desired phase. rsc.org Interestingly, some this compound compositions, like Na₃PS₄, crystallize directly during the ball milling process. rsc.org
Amorphous thiophosphates are of particular interest because they can exhibit higher ionic conductivity compared to their crystalline counterparts due to a larger free volume for ion transport and lower interfacial resistance. rsc.org The mechanochemical approach allows for the creation of structural disorder and defects, which can promote ion hopping. nih.gov
Table 2: Mechanochemical Synthesis of Sodium Thiophosphates
| Compound | Precursors | Milling Conditions | Post-Treatment | Resulting Material |
|---|---|---|---|---|
| Amorphous Na₂P₂S₆ | Na₂S, P₂S₅ | Planetary ball mill, 510 rpm, 240 cycles (5 min milling, 15 min rest) | - | Amorphous powder. rsc.org |
| Crystalline Na₂P₂S₆ | Amorphous Na₂P₂S₆ | - | Annealed at 623 K for 10 h in vacuum | Crystalline powder. rsc.org |
| Crystalline Na₃PS₄ | 75% Na₂S, 25% P₂S₅ | Ball milled for 30 minutes | - | Crystalline powder (crystallizes during milling). rsc.org |
Solvent-Free Synthesis Approaches and Thermochemical Considerations for Complex Anions
Solvent-free synthesis offers an alternative, often more environmentally friendly, route to produce metal thiophosphates. One such method involves a chemical exchange reaction between anhydrous metal chlorides and elemental phosphorus with sulfur, or combinations of phosphorus with P₂S₅, at moderate temperatures. mdpi.comnih.gov These reactions are driven by thermochemically favorable eliminations, such as the formation of volatile PCl₃. mdpi.com
This approach has been successfully used to synthesize various metal thiophosphates, including those containing complex heteroatomic anions like P₂S₆⁴⁻. mdpi.comresearchgate.net The reactions are typically carried out at temperatures around 500 °C. mdpi.com Thermochemical data, such as bond energies and the enthalpy of reaction, are crucial for predicting the feasibility and outcome of these solvent-free syntheses. For example, the calculation of bond energy, bond dissociation energy, and resonance energy from thermochemical data helps in understanding the stability of the resulting compounds. nagalanduniversity.ac.in The variation of reaction enthalpy with temperature can be described by Kirchhoff's equation, providing further insight into the process. nagalanduniversity.ac.in
Thin Film Deposition Techniques for this compound Materials
The fabrication of this compound materials as thin films is essential for their integration into micro-batteries and other miniaturized solid-state devices. mdpi.com Thin-film electrolytes can offer improved contact with electrodes, potentially leading to higher charge/discharge rates. mdpi.com
Pulsed Laser Deposition for Solid Electrolyte Thin Films
Pulsed Laser Deposition (PLD) is a versatile physical vapor deposition (PVD) technique used to fabricate high-quality thin films of sodium thiophosphates. researchgate.netjst.go.jpacs.org In this process, a high-power laser is used to ablate a target material (e.g., a pressed pellet of Na₃PS₄) in a vacuum chamber. The ablated material forms a plasma plume that deposits onto a substrate, forming a thin film. jst.go.jp
PLD has been successfully employed to prepare Na₃PS₄ electrolyte thin films. researchgate.netacs.org The properties of the deposited films, such as their ionic conductivity, are highly dependent on the deposition parameters and any subsequent heat treatment. For example, a heat-treated Na₃PS₄ thin film exhibited a conductivity of 3.5 × 10⁻⁵ S cm⁻¹ at 25°C with an activation energy of 45 kJ mol⁻¹. acs.org The technique has also been used to create thin film coatings of Na₃PS₄ on active material particles, which can then be used in all-solid-state batteries. researchgate.netacs.org
Control of Film Morphology and Crystallinity
The morphology and crystallinity of this compound thin films are critical factors that influence their performance, particularly their ionic conductivity. Control over these properties can be achieved by carefully managing the deposition conditions and post-deposition treatments.
Deposition parameters such as substrate temperature, background gas pressure, and laser fluence in PLD can be tuned to influence the film's structure. mdpi.com For instance, changing the deposition temperature has been shown to enhance the ionic conductivity of Li₇La₃Zr₂O₁₂ (LLZO) films, a principle that can be applied to sodium thiophosphates. mdpi.com
Post-deposition annealing is a common method to crystallize amorphous films and improve their structural order. Heat treatment can induce structural rearrangement and crystallization, leading to a significant increase in ionic conductivity and a decrease in activation energy. jst.go.jp For example, in the Li₄GeS₄–Li₃PS₄ system, heat treatment increased the ionic conductivity from 1.1 × 10⁻⁴ to 1.8 × 10⁻³ S cm⁻¹ at 25°C. jst.go.jp
The choice of substrate can also play a role in controlling the crystallographic orientation of the growing film. scirp.org Furthermore, the concentration of precursors in chemical deposition methods can affect the crystallinity and grain size of the resulting films. dergipark.org.tr For example, in the chemical bath deposition of copper sulfide, increasing the electrolyte concentration improved the crystallinity of the samples. dergipark.org.tr While not directly about this compound, these principles of controlling film growth are broadly applicable.
Catalyzed Synthesis Routes for Thiophosphate Derivatives
The formation of the phosphorus-sulfur (P-S) bond is a cornerstone of thiophosphate synthesis. Catalytic methods offer significant advantages over classical approaches by providing milder reaction conditions, improved yields, and greater functional group tolerance. This section explores several modern catalytic strategies for constructing thiophosphate derivatives.
Copper(I) Iodide Catalysis in Thiophosphate Bond Formation
Copper(I) iodide (CuI) has emerged as an efficient and economical catalyst for the synthesis of thiophosphates. organic-chemistry.orgresearchgate.net A notable method involves the aerobic dehydrogenative coupling of H-phosphonates with benzenethiols in the presence of triethylamine, catalyzed by CuI. organic-chemistry.orgresearchgate.netorganic-chemistry.org This approach proceeds effectively to afford the corresponding thiophosphates in good yields. organic-chemistry.org
Research has shown that this reaction can be optimized to achieve high yields, with some studies reporting up to 96%. organic-chemistry.org The use of N,N-dimethylformamide (DMF) as a solvent and a ligand-free CuI catalyst has been identified as optimal for this transformation. organic-chemistry.org The method demonstrates broad substrate scope, accommodating substituted benzenethiols with both electron-donating and electron-withdrawing groups. organic-chemistry.org While diethyl phosphonate (B1237965) is a particularly effective reactant, lower yields are observed with disulfides or phenylmethylthiol. organic-chemistry.org
The advantages of this CuI-catalyzed system include its simplicity, mild reaction conditions, and the use of an inexpensive and readily available catalyst. organic-chemistry.org This methodology represents a significant advancement over traditional methods that often necessitate the use of air-sensitive reagents and more complex procedures. organic-chemistry.org
Table 1: Copper(I) Iodide Catalyzed Synthesis of Thiophosphates
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Base | Yield (%) |
|---|---|---|---|---|---|
| H-phosphonates | Benzenethiols | CuI | DMF | Triethylamine | up to 96 |
N-Chlorosuccinimide Promoted Coupling Reactions in Thiophosphate Synthesis
N-Chlorosuccinimide (NCS) serves as an effective promoter for the synthesis of thiophosphates through the coupling of thiols and phosphonates. core.ac.ukrsc.orgresearchgate.net This method is noteworthy for its mild, base-free conditions, allowing for a one-pot procedure that can be completed within 30 minutes. core.ac.ukrsc.org The reaction tolerates a variety of functional groups, including fluoro, bromo, and trifluoromethyl groups. core.ac.ukrsc.orgrsc.org
The scope of this reaction is broad, with both aryl and alkyl thiols coupling smoothly with a range of phosphonates to produce the corresponding thiophosphates in good to excellent yields. core.ac.ukrsc.orgrsc.org The proposed mechanism involves the formation of a sulfenyl chloride (R-SCl) intermediate, which then reacts as an electrophile with the nucleophilic phosphorus compound. researchgate.netacs.org This approach avoids the need to pre-functionalize the starting materials, offering a more direct and efficient route to thiophosphate synthesis compared to traditional methods that rely on the preparation of phosphorochloridates or phosphorobromidates. core.ac.ukrsc.org
Another reagent, 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), has also been utilized to promote the P-S coupling between thiols and dialkylphosphites, operating under a similar proposed mechanism involving a sulfenyl chloride intermediate. researchgate.net
Table 2: N-Chlorosuccinimide Promoted Synthesis of Thiophosphates
| Reactant 1 | Reactant 2 | Promoter | Conditions | Key Features |
|---|---|---|---|---|
| Thiols (Aryl and Alkyl) | Phosphonates | NCS | Base-free, mild | Tolerates various functional groups, rapid reaction time |
Photoinduced Electron Transfer and Microwave-Assisted Methods for Thiophosphate Generation
Photoinduced Electron Transfer (PET)
Visible light photoredox catalysis offers an environmentally friendly pathway for thiophosphate synthesis. rsc.org One novel method utilizes methylene (B1212753) blue as a promoter under blue light irradiation in an air atmosphere to synthesize thiophosphate derivatives in moderate to good yields. rsc.org The mechanism of this transformation involves a photoinduced electron transfer (PET) process, as demonstrated by Stern-Volmer fluorescence quenching experiments. rsc.org PET processes in synthetic organic photochemistry are an appealing route for constructing various chemical bonds, where an electronically excited species initiates an electron transfer from a donor molecule. nih.gov
Another approach employs blue LED irradiation under metal-free, ligand-free, oxidant-free, and photocatalyst-free conditions to produce phosphorochalcogenoates, including thiophosphates, with high atom economy. organic-chemistry.org
Microwave-Assisted Methods
Microwave irradiation has been successfully employed to accelerate the synthesis of thiophosphates. capes.gov.brscispace.comrsc.orgresearchgate.net These methods offer rapid reaction times and efficient heating. anton-paar.com One solvent-free approach involves the one-pot reaction of alkyl halides with a mixture of diethyl phosphite, ammonium (B1175870) acetate, and sulfur on acidic alumina (B75360) under microwave irradiation. capes.gov.br This technique provides a simple, efficient, and general route for thiophosphate synthesis. capes.gov.br
Microwave-assisted procedures are also used in the preparation of inorganic thiophosphates, such as the solid electrolyte lithium thiophosphate (Li7P3S11). escholarship.org The rapid synthesis, completed in under 30 minutes, allows for the controlled preparation of glass and glass-ceramic samples with tunable crystallinity and ionic conductivity. escholarship.org The inherent thermodynamic metastability of these materials makes microwave-based preparation a particularly convenient route. escholarship.org
Table 3: Comparison of Advanced Synthetic Methods
| Method | Energy Source | Key Reagents/Catalysts | Conditions | Advantages |
|---|---|---|---|---|
| Photoinduced Electron Transfer | Visible Light/Blue LED | Methylene blue (promoter) | Air atmosphere, metal-free options | Environmentally friendly, high atom economy |
| Microwave-Assisted Synthesis | Microwave Irradiation | Various (e.g., diethyl phosphite, sulfur) | Solvent-free options, rapid | Accelerated reaction times, controlled heating |
Structural Chemistry and Crystallography of Sodium Thiophosphates
Crystal Structures of Binary and Quaternary Sodium Thiophosphates (e.g., Na₂P₂S₆, Na₄P₂S₆, Na₃PS₄)
The crystal structures of sodium thiophosphates are primarily defined by the arrangement of the thiophosphate anions and the coordinating sodium cations. Key examples include Na₃PS₄, Na₄P₂S₆, and Na₂P₂S₆, each exhibiting distinct structural features.
Na₃PS₄: This compound is known to exist in two primary polymorphs at different temperatures. The low-temperature phase, α-Na₃PS₄, possesses a tetragonal crystal structure (space group P̅42₁c). rsc.orgmaterialsproject.org In this arrangement, there are two distinct sodium sites. One Na⁺ ion is coordinated to six sulfur atoms, forming distorted pentagonal pyramids, while the other is in an 8-coordinate geometry. materialsproject.org The fundamental building block is the [PS₄]³⁻ tetrahedron. materialsproject.org Upon heating, it transforms into the high-temperature β-Na₃PS₄ phase, which has a cubic structure (space group I̅43m) and exhibits superionic conductivity. rsc.orgmaterialsproject.org In the cubic phase, the Na⁺ ions are distributed over three-dimensional pathways, and each is coordinated to four sulfur atoms. rsc.orgmaterialsproject.org
Na₄P₂S₆: This compound is built from [P₂S₆]⁴⁻ anions, which have an ethane-like structure with a central P-P bond. researchgate.netwikipedia.org The room temperature α-phase crystallizes in a monoclinic structure with the space group C2/m. researchgate.netresearchgate.net This structure can be described as a "stuffed" variant of the FePS₃ structure type. researchgate.net First-principles simulations suggest that this C2/m structure may be metastable compared to other configurations. researchgate.netwfu.edu
Na₂P₂S₆: Synthesized through solid-state reactions, Na₂P₂S₆ crystallizes in a monoclinic space group (P2₁/m) and represents a new structure type, which can be viewed as a distorted version of the Tl₂P₂S₆ structure. researchgate.netresearchgate.net The structure consists of [P₂S₆]²⁻ anions. rsc.org
| Compound | Polymorph | Crystal System | Space Group | Lattice Parameters (Å, °) | Reference |
|---|---|---|---|---|---|
| Na₃PS₄ | α (alpha) | Tetragonal | P̅42₁c | a = 6.92, c = 7.08 | materialsproject.org |
| Na₃PS₄ | β (beta) | Cubic | I̅43m | a = 7.08 (at 530 K) | rsc.orgmaterialsproject.org |
| Na₄P₂S₆ | α (alpha) | Monoclinic | C2/m | a = 6.725, b = 11.222, c = 7.542, β = 107.03 | researchgate.netresearchgate.net |
| Na₄P₂S₆ | β (beta) | Monoclinic | C2/m | - | scispace.comacs.org |
| Na₄P₂S₆ | γ (gamma) | Cubic | Im̅3m | a = 8.4509 (at 580 °C) | acs.org |
| Na₂P₂S₆ | - | Monoclinic | P2₁/m | a = 6.6752, b = 7.7968, c = 9.0379, β = 90.151 | researchgate.netresearchgate.net |
Polymorphism is a prominent feature in sodium thiophosphates, significantly influencing their physical properties.
Na₄P₂S₆: This compound exhibits a complex series of temperature-dependent phase transitions. The room-temperature α-phase undergoes a reversible, enantiotropic phase transition to the β-Na₄P₂S₆ polymorph at approximately 160 °C. scispace.comrsc.org This transition is driven by Na⁺ and vacancy disorder and is associated with a change in the symmetry of the [P₂S₆]⁴⁻ anion. scispace.comrsc.org Interestingly, the synthesis method affects the phase formation; a precipitated form of Na₄P₂S₆ crystallizes in a β-like structure at room temperature. scispace.comrsc.org At a much higher temperature of 580 °C, a third polymorph, γ-Na₄P₂S₆, emerges. acs.orgnih.gov This high-temperature γ-phase is a plastic crystal, characterized by a cubic body-centered lattice where the [P₂S₆]⁴⁻ anions exhibit dynamic orientational disorder. researchgate.netacs.orgnih.gov This transition from β to γ involves substantial structural rearrangement, as indicated by a large latent heat. acs.org
Na₃PS₄: The transition from the tetragonal α-phase to the cubic superionic β-phase occurs at around 530 K (257 °C). rsc.orgresearchgate.net This structural change involves an expansion of the bottlenecks for sodium migration, enabling three-dimensional ionic transport in the β-phase. rsc.org Stabilization of the high-temperature cubic phase, for instance in a glass-ceramic, can significantly enhance ionic conductivity at room temperature. nih.gov
The size of the alkali metal cation plays a critical role in determining the crystal structure and symmetry of thiophosphate compounds. In a series of quaternary thiophosphates, ASrPS₄ (where A = Li, Na, K, Rb, Cs), a systematic change in crystal symmetry is observed as the size of the alkali cation increases. researchgate.netrsc.org The structures transform from tetragonal (for Li) to monoclinic (for Na) and then to orthorhombic (for K, Rb, Cs), demonstrating a clear correlation between the ionic radius of the cation and the resulting crystal symmetry. researchgate.net This effect is attributed to the different coordination environments required to accommodate the varying sizes of the alkali cations within the [SrPS₄]⁻ framework. researchgate.netrsc.org Similarly, in NaSICON-type structures, the size of framework cations influences the migration energies and pathways for Na⁺ ions. nih.gov
Disorder in the orientation and position of thiophosphate anions is a key structural feature in several highly conductive phases. This disorder can be either static, where anions are randomly frozen in different orientations, or dynamic, as seen in plastic crystals.
The high-temperature γ-Na₄P₂S₆ phase is a prime example of dynamic disorder. In its cubic (Im̅3m) structure, the ethane-like [P₂S₆]⁴⁻ anions are not crystallographically fixed in a single orientation. acs.org Instead, they undergo rapid reorientation on a body-centered cubic lattice, a characteristic of plastic crystals. researchgate.netacs.orgnih.gov This dynamic orientational disorder of the anions facilitates fast ion transport. acs.org
In argyrodite-type structures like Li₆PS₅Cl, substitutional disorder between S²⁻ and Cl⁻ anions on the same crystallographic sites is correlated with higher ionic conductivity. chemrxiv.org This anionic sublattice disorder appears to induce disorder in the mobile cation (Li⁺) distribution, which in turn lowers the energy barriers for ion diffusion. chemrxiv.orgnih.gov Similar phenomena are suggested for Na₃PS₄, where local orientational distortions of the [PS₄]³⁻ anions may be present. researchgate.net
Several sodium thiophosphates adopt layered structures, where two-dimensional (2D) slabs are held together by van der Waals forces or ionic bonding with intercalated cations. The dimensionality and the spacing between these layers are crucial for properties such as ion intercalation.
Compounds of the type M₂P₂S₆ (where M is a metal) often form layered structures based on [P₂S₆]⁴⁻ units. uni-kiel.de The monoclinic structure of Na₄P₂S₆ is considered a stuffed variant of the layered FePS₃ structure, where additional sodium ions occupy sites between the layers. researchgate.netresearchgate.net Similarly, Na₂P₂S₆ adopts a layered arrangement. researchgate.net In materials like tin thiophosphate (SnP₂S₆), the asymmetric layered structure is a key feature for its performance as an anode in sodium-ion batteries. nih.gov The reaction mechanism in these layered materials often involves the initial intercalation of Na⁺ ions into the van der Waals gap between the layers. uni-kiel.de
Examination of Disordered Thiophosphate Anion Architectures
Bonding Analysis and Stereochemical Characterization within Thiophosphate Anions
The structural diversity of thiophosphates is rooted in the versatile stereochemistry of the thiophosphate anions. wikipedia.org The fundamental unit is often the [PS₄]³⁻ tetrahedron, analogous to the phosphate (B84403) anion, but with P-S bonds that are longer and more polarizable than P-O bonds. In Na₃PS₄, the P-S bond lengths within the [PS₄]³⁻ tetrahedra are all equivalent at 2.05 Å in the tetragonal phase and 2.06 Å in the cubic phase. materialsproject.orgmaterialsproject.org
More complex anions are formed through condensation. The hexathiohypodiphosphate anion, [P₂S₆]⁴⁻, found in Na₄P₂S₆, features an ethane-like [S₃P-PS₃]⁴⁻ geometry with a direct P-P bond. researchgate.netwikipedia.org The phosphorus in this anion is in the +4 oxidation state. wikipedia.org The symmetry of this anion can change, for example, during the α-β phase transition in Na₄P₂S₆, where it shifts from a C₂h point symmetry to a more symmetrical D₃d configuration. scispace.com Other complex anions, such as the corner-sharing pyrothiophosphate [P₂S₇]⁴⁻, are also known and contribute to the structural richness of this class of materials. rsc.orgacs.org The ability of sulfur to form polysulfide bridges (-S-S-) further expands the range of possible anionic structures, a feature not common in oxyanions. wikipedia.orgmsu.edu
Crystal Engineering Principles Applied to Sodium Thiophosphate Frameworks
Crystal engineering provides a framework for the rational design of solid-state materials with desired structures and properties. ias.ac.in In the context of sodium thiophosphates, these principles are applied to control polymorphism, enhance ionic conductivity, and create novel functional materials.
One key strategy is the use of aliovalent doping to create vacancies and interstitials, which are crucial for ion mobility. For example, doping Na₃PS₄ can stabilize the highly conductive cubic phase and introduce Na⁺ vacancies, significantly boosting conductivity. rsc.org
Another approach involves controlling synthesis conditions to select for a specific polymorph. The synthesis of Na₄P₂S₆ via a precipitation route leads to a β-like polymorph at room temperature, which has a higher ionic conductivity than the α-phase obtained through solid-state reaction. scispace.comrsc.org This demonstrates how synthetic control can be used to engineer the phase and, consequently, the properties of the material. researchgate.net
The concept of "anion disorder" is also a powerful tool in crystal engineering. Inducing substitutional disorder on the anion sublattice, as seen in argyrodite-type electrolytes, has been shown to be an effective strategy for enhancing ionic conductivity by creating more favorable diffusion pathways. chemrxiv.org This highlights the interplay between local structure and macroscopic properties, a central theme in the crystal engineering of ion conductors.
Advanced Spectroscopic Characterization of Sodium Thiophosphates
Vibrational Spectroscopy: Infrared and Raman Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in probing the molecular vibrations of chemical species, offering detailed information about bond types, coordination environments, and structural arrangements within sodium thiophosphate compounds.
Elucidation of Thiophosphate Anion Vibrational Modes and Force Constants
Raman spectroscopy is particularly effective in identifying the characteristic vibrational modes of thiophosphate anions. For the orthothiophosphate anion (PS₄³⁻), typical Raman active modes include:
Symmetric stretching (ν₁): Observed around 423 cm⁻¹. acs.orgnih.gov
Symmetric bending (ν₂): Typically found near 272 cm⁻¹. nih.gov
Asymmetric stretching (ν₃): Identified around 572 cm⁻¹. nih.gov
Asymmetric bending (ν₄): While often associated with PS₄³⁻, a band at approximately 405 cm⁻¹ can also be attributed to P₂S₇⁴⁻ units, suggesting the presence of different thiophosphate species in some compositions. nih.gov
For more complex thiophosphate anions, such as the hexathiohypodiphosphate anion (P₂S₆⁴⁻), normal coordinate calculations have been performed to determine force constants. For instance, studies on P₂S₆ internal modes have reported stretching force constants of 1.6 mdyne Å⁻¹ for the P-P bond (fP-P) and 2.7 mdyne Å⁻¹ for the P-S bond (fP-S). acs.org The presence of P₂S₆⁴⁻ units can also be indicated by a shoulder in Raman spectra, such as that observed at 385 cm⁻¹ in lithium thiophosphate samples. nih.gov
The vibrational modes of the PS₄³⁻ anion are summarized in the table below:
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| Symmetric Stretching (ν₁) | ~423 | P-S symmetric stretch |
| Symmetric Bending (ν₂) | ~272 | S-P-S symmetric bend |
| Asymmetric Stretching (ν₃) | ~572 | P-S asymmetric stretch |
| Asymmetric Bending (ν₄) | ~405 | S-P-S asymmetric bend (overlaps with P₂S₇⁴⁻) |
| P₂S₆⁴⁻ units | ~385 (shoulder) | P-S stretching (in P₂S₆⁴⁻) |
Spectroscopic Signatures Correlating with Structural Polymorphs and Phase Purity
Vibrational spectroscopy, particularly Raman, is a powerful tool for distinguishing between different structural polymorphs and assessing the phase purity of sodium thiophosphates.
Na₃PS₄ Polymorphism: Sodium orthothiophosphate (Na₃PS₄) exhibits rich polymorphism. Variable-temperature Raman spectroscopy has revealed the evolution of its structure across different phases. The characteristic peak merging and extinction observed in Raman spectra correlate with the tetragonal (α-Na₃PS₄, P4̅2₁c) to cubic (β-Na₃PS₄, I4̅3m) phase transition, which typically occurs in the temperature range of 200–300 °C. acs.org Even above this range (250–500 °C), Raman spectroscopy can indicate remnants of tetragonal character, attributed to dynamic local tetragonal distortions. acs.org A first-order phase transition to the mesophasic high-temperature γ-polymorph (Fddd) above approximately 500 °C is also evident through Raman spectroscopy, associated with the onset of liquid-like dynamics for both sodium cations and thiophosphate polyanions. acs.org
Na₄P₂S₆ Polymorphism: Sodium hexathiohypodiphosphate (Na₄P₂S₆) also displays multiple polymorphs (α, β, γ). While primarily characterized by X-ray diffraction, changes in vibrational spectra are expected to accompany these structural transformations. The α to β phase transition in solid-state synthesized Na₄P₂S₆ occurs around 160–200 °C, involving a change in the symmetry of the P₂S₆⁴⁻ anion and alterations in the sodium sublattice population. rsc.orguni-muenchen.de A new γ-polymorph of Na₄P₂S₆ forms above 580 °C, marked by a crystal structure change from monoclinic C2/m to cubic Im3̅m, a transition that is reversible upon cooling. acs.org
In Situ Spectroscopic Monitoring of Structural Evolution and Decomposition Pathways
While direct in-situ vibrational spectroscopic monitoring of this compound decomposition pathways is less commonly reported, related studies highlight the potential of these techniques for observing structural evolution. For instance, ex situ Raman spectroscopy has been employed to probe crystal structures and intermediate species during the electrochemical lithiation of transition metal thiophosphates like NiPS₃, providing insights into conversion reaction mechanisms and the formation of amorphous thiophosphate-based compounds. nsf.gov In the context of this compound glasses, Raman spectra have suggested the presence of "free sulfur" (Sₓ groups) and sodium polysulphides (Na₂Sₓ), indicating potential decomposition or side reactions during synthesis. iastate.edu This demonstrates the capability of vibrational spectroscopy to identify decomposition products, even if not in a continuous in-situ monitoring setup for sodium thiophosphates specifically.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environment Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive and non-destructive technique that provides atomic-level insights into the local environment and dynamics of ionic species within solid electrolyte materials. rsc.org For sodium thiophosphates, both ²³Na and ³¹P Magic Angle Spinning (MAS) NMR are particularly informative.
²³Na MAS NMR: This technique is an ideal tool for studying the dynamics of sodium cations and detecting changes in their local environment. rsc.orggeoscienceworld.org For compounds like Na₂P₂S₆, ²³Na MAS NMR is utilized to investigate changes in the local environment around sodium atoms and to differentiate between various P-S tetrahedra linkages. rsc.org Similarly, in Na₃PS₄, ²³Na MAS NMR spectra can elucidate the local environment of sodium atoms. researchgate.net The ²³Na MAS NMR resonance typically appears as an asymmetric narrow line at room temperature, which broadens with increasing temperature. At sufficiently high temperatures, a quadrupolar powder pattern may emerge, indicating changes in the coordination environment of sodium. geoscienceworld.org
³¹P MAS NMR: ³¹P MAS NMR spectroscopy is crucial for characterizing and quantifying the speciation of phosphorus within thiophosphate structures. iastate.edu It enables the study of local environment changes around phosphorus atoms and the distinction between differently linked P-S tetrahedra in compounds such as Na₂P₂S₆. rsc.org For instance, in β-Li₃PS₄, the main ³¹P MAS NMR peak is observed at 86.1 ppm, which is characteristic of PS₄³⁻ anion units. nih.gov To resolve distinct phosphorus environments, especially in complex thiophosphate glasses like yNa₂S + (1-y)PS₅/₂ systems, it is often necessary to acquire ³¹P MAS NMR spectra at high spinning rates (e.g., 22 kHz) to overcome issues with spinning sidebands overlapping isotropic chemical shifts. iastate.edu
X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) for Structural Evolution Studies
X-ray techniques, including X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS), are fundamental for understanding the long-range and local structural evolution of sodium thiophosphates.
X-ray Diffraction (XRD): XRD provides critical crystallographic information, where the positions of diffraction peaks reveal details about the unit cell size and symmetry, while peak intensities are related to the number and positions of atoms within the crystal lattice. mdpi.com
Na₃PS₄ Structural Evolution: Variable-temperature Bragg diffraction experiments on Na₃PS₄ demonstrate the evolution of its average structure. A continuous transition from the tetragonal α-polymorph to the cubic β-polymorph is observed between 200–300 °C, characterized by peak merging and extinction in the diffractograms. acs.org Further heating above 500 °C leads to the transformation into the plastic γ-polymorph. acs.org
Na₄P₂S₆ Polymorphism: Powder X-ray diffraction (PXRD) studies on Na₄P₂S₆ have identified multiple polymorphs and their transitions. A phase transition from α to β occurs around 160–200 °C for solid-state synthesized material, involving a symmetry change of the P₂S₆⁴⁻ anion and changes in the population of the sodium sublattice. rsc.orguni-muenchen.de A distinct γ-polymorph emerges above 580 °C, marked by a structural change from monoclinic (C2/m) to cubic (Im3̅m), and this transition is reversible upon cooling. acs.org XRD is also routinely used to confirm the phase purity of synthesized materials. nsf.goviastate.edu
X-ray Absorption Spectroscopy (XAS): XAS is an element-specific technique that provides detailed information about the local chemical environment of the absorbing atom, including oxidation states and interatomic distances. mdpi.comprinceton.eduresearchgate.net
XAS, encompassing X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), complements XRD by offering insights into the electronic structure and local atomic arrangements. mdpi.comacs.org
While specific data for sodium thiophosphates are less prevalent in general literature searches, XAS has been extensively applied to related thiophosphate systems, such as lithium thiophosphates. A comprehensive database of sulfur K-edge XAS spectra for crystalline and amorphous lithium thiophosphate materials exists, correlating spectral features with distinct sulfur species based on their local coordination and short-range ordering. researchgate.net These principles are directly transferable to sodium thiophosphates, allowing for similar detailed investigations into their sulfur and phosphorus environments. XAS can be combined with XRD to investigate phase transitions and reaction kinetics. mdpi.com
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of elements within the near-surface region of materials. nsf.gov
Elemental and Chemical State Determination: XPS provides binding energy information that can distinguish between different chemical environments of an element. For phosphorus, the P 2p binding energies are indicative of its chemical state within the thiophosphate anion (e.g., in PS₄³⁻ or P₂S₆⁴⁻). xpsdatabase.net For sodium, the Na 1s binding energy typically falls within a narrow range (e.g., 1,071–1,071.5 eV for sodium compounds), and its presence in XPS spectra usually indicates the formation of sodium compounds due to its high reactivity. thermofisher.com
Surface Analysis: It is important to note that XPS is primarily a surface analysis technique, meaning it provides information about the outermost few nanometers of the material. Therefore, it is particularly valuable for studying surface contamination, surface reactions, and the composition of solid-electrolyte interphases (SEIs) in battery materials. nsf.govrigaku.comresearchgate.net However, it does not provide bulk information. rigaku.com
Computational Chemistry and Theoretical Investigations of Sodium Thiophosphates
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and bonding characteristics of materials, including sodium thiophosphates. DFT calculations provide insights into the distribution of electrons, bond strengths, and orbital interactions, which are critical for understanding material stability and reactivity.
For thiophosphate compounds, DFT calculations have been employed to analyze their electronic structures. For instance, studies on various thiophosphates, such as HfP₂S₆ and α-Ag₄P₂S₆, have utilized DFT to predict their optical performances and electronic properties, including density of states (DOS) curves and band structures. rsc.orgosti.gov Similarly, the electronic structures of Ag₃PS₄, Cu₃PS₄, and Ag₁.₅Cu₁.₅PS₄ have been investigated using DFT based on ab initio calculations to understand their structure-property relationships. rsc.org
In the context of sodium thiophosphates, DFT is instrumental in understanding the fundamental electronic properties. For example, the electronic structure of NaTi₂(PO₄)₃ (NTP), a sodium-ion conductor, was investigated using first-principles calculations, revealing a wide band gap beneficial for electrolyte applications. nih.govacs.org While this specific example is a phosphate (B84403), the methodology is directly applicable to thiophosphates to understand their electronic conductivity and stability. DFT calculations have also been used to study the interactions of thiophosphorus collectors with mineral surfaces, analyzing adsorption mechanisms and orbital symmetry matching, which provides insights into bonding characteristics. researchgate.net
Molecular Dynamics Simulations for Ionic Transport Mechanisms and Diffusion Pathways
Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of atoms and ions in materials, offering insights into ionic transport mechanisms and diffusion pathways. For sodium thiophosphates, MD simulations are particularly valuable for understanding their performance as solid electrolytes.
Studies have extensively used MD simulations, including ab initio molecular dynamics (AIMD), to investigate the diffusion mechanisms and factors contributing to high ionic conductivity in lithium thiophosphate (Li-P-S) ternary electrolytes, such as Li₇PS₂, Li₅PS, Li₈P₂S, and Li₁₁P₃S. chemrxiv.org These simulations reveal that these materials can exhibit ionic conductivities comparable to superionic conductors like Li₇P₃S₁₁. chemrxiv.org
For sodium thiophosphates, MD simulations have been applied to explore ionic transport. For instance, in Na₄P₂S₆, MD simulations have suggested the involvement of specific sodium positions in the Na⁺ migration path, with activation energies consistent with experimental findings. rsc.org Machine learning-driven MD simulations have also been employed to investigate the surfaces of β-Li₃PS₄, identifying dynamic surface reconstructions and their impact on conductivity and electronic properties, highlighting the importance of surface dynamics for reactivity. arxiv.orgarxiv.org
Furthermore, MD simulations, including machine-learned molecular dynamics (MLMD), have been used to investigate atomic dynamics and Na⁺ diffusion pathways in sodium superionic conductors like Na₃SbS₄, revealing insights into vibrational anharmonicity and coupled dynamics of anions and cations. researchgate.netrsc.org The influence of lattice dynamics and softening on ionic transport in Na⁺ conductors like Na₃PS₄₋ₓSeₓ has also been explored, showing that changes in average vibrational frequencies significantly affect Na⁺-ionic transport. researchgate.net
Prediction of Structural Stability, Energetics of Polymorphs, and Phase Diagrams
Computational methods are crucial for predicting the structural stability of compounds, the energetics of their different polymorphs, and for constructing phase diagrams. This is vital for identifying stable and metastable phases relevant for synthesis and application.
For lithium thiophosphates, computational screening using approaches like bond valence site energy (BVSE) and DFT studies have explored various lithium thiophosphate halides, including Li₄PS₄I, Li₅PS₄Cl₂, and Li₁₅(PS₄)₄Cl₃, predicting their thermodynamic stability. acs.org MD simulations have shown that some of these compounds, like Li₄PS₄I and Li₅(PS₄)Cl₂, undergo order-disorder phase transitions, impacting their room-temperature ionic conductivity. acs.org
Computational mapping of the Li₂S–P₂S₅ composition line in lithium thiophosphates (LPS) has been performed by combining first-principles and artificial intelligence methods, including DFT, artificial neural network potentials, genetic-algorithm sampling, and AIMD simulations. acs.org This led to the construction of a computational phase diagram, which indicated that only γ-Li₃PS₄ is thermodynamically stable at zero Kelvin, while superionic conductors like β-Li₃PS₄ and Li₇P₃S₁₁ are metastable. acs.org The small energy difference between β-Li₃PS₄ and γ-Li₃PS₄ suggests that β-Li₃PS₄ can be thermodynamically stable at room temperature due to thermal energy. acs.org
For sodium thiophosphates, the polymorphism of Na₄P₂S₆ has been investigated, with computational predictions of low-energy unoccupied sodium positions and possible Na⁺ migration pathways being supported by experimental observations of phase transitions. rsc.org
Theoretical Analysis of Band Gaps and Optical Properties
Theoretical analysis, primarily through DFT calculations, is extensively used to determine the band gaps and optical properties of thiophosphate compounds. These properties are crucial for applications beyond solid electrolytes, such as in optoelectronics.
DFT calculations have been used to predict the band gaps of various thiophosphates. For example, bismuth thiophosphate (BiPS₄) was studied using hybrid-functional DFT calculations, which showed a direct transition at 1.72 eV, closely matching the calculated band gap, and highlighted spin-orbit coupling effects on band dispersion. acs.org Similarly, HfP₂S₆ and α-Ag₄P₂S₆ were predicted to be indirect bandgap semiconductors with calculated bandgaps of 2.10 eV and 1.36 eV (DFT) respectively, supported by experimental UV-Vis results. rsc.orgosti.gov
For sodium-containing thiophosphates, the theoretical prediction of band gaps is also common. A series of alkali metal thiophosphates ASrPS₄ (A = Li, Na, K, Rb, Cs) were theoretically and experimentally shown to have wide band gaps ranging from 3.6-3.9 eV (experimental) to 3.78-4.12 eV (HSE06 functional), indicating that the [PS₄] group is a good unit for designing wide band gap compounds. researchgate.net The birefringence of NaSrPS₄ was also theoretically analyzed, suggesting its potential as an infrared birefringent material. researchgate.net Actinide thiophosphates like SrU(PS₄)₂ and BaU(PS₄)₂, along with SrTh(PS₄)₂, have also had their band gaps calculated using DFT (HSE functional), showing values around 2.7 eV and 3.2 eV, respectively, which align with experimental optical studies. nih.gov
Computational Modeling of Reaction Mechanisms and Transition States in Thiophosphate Transformations
Computational modeling, particularly using DFT, is vital for understanding reaction mechanisms and identifying transition states in thiophosphate transformations. This helps in predicting reaction pathways and understanding chemical stability.
DFT calculations have been used to investigate the stereochemistry and mechanism of displacement reactions at phosphorus in thiophosphoryl chlorides, showing an SN2-P mechanism with a single transition state for alkaline hydrolysis. researchgate.net In contrast, substitution in fluorides was found to proceed stepwise via an A-E mechanism with a pentacoordinate intermediate and two transition states. researchgate.net
The reactivity of thiophosphate compounds with other species has also been explored. For instance, DFT calculations have been performed to understand the high chemoselectivity between iodine and phosphorothioate, and to determine the enhanced rate of P-O bond scissions in iodine-phosphorothioate derivatives. pnas.org These studies identified the formation of a strong halogen-chalcogen bond and analyzed transition states for bond dissociation. pnas.org
Furthermore, ab initio molecular dynamics simulations and static quantum chemical calculations at the DFT level have been used to examine reactions between metathiophosphate (MTP) molecules, identifying pathways that lead to the formation of phosphate chains and developing polymerization mechanisms. acs.orgnih.gov This sheds light on processes relevant to the formation of phosphates under high-temperature conditions.
Ab Initio and Semi-Empirical Models in Thiophosphate Research
Both ab initio and semi-empirical models are employed in thiophosphate research to balance accuracy and computational cost. Ab initio methods, derived from first principles without empirical parameters, offer high accuracy, while semi-empirical methods use empirical data to simplify calculations, making them faster for larger systems.
Ab initio methods, particularly those based on DFT, are widely used for detailed investigations of electronic structure, bonding, and dynamics in thiophosphates. For example, ab initio molecular dynamics (AIMD) simulations are frequently used to study ionic transport in solid electrolytes, including lithium and sodium thiophosphates. chemrxiv.orgresearchgate.netosti.govosti.govarxiv.orgresearchgate.net These methods provide atomistic insights into diffusion pathways and the structural origins of high conductivity. mit.edu
Ab initio calculations have also been applied to investigate the stability of electrolyte/electrode interfaces in all-solid-state sodium batteries, including those using Na₃PS₄. rsc.org These studies predict the electrochemical stability window and chemical reactivity of thiophosphate electrolytes. rsc.org The effect of replacing oxygen with sulfur in phosphate compounds, such as in thiophosphate (SPO₃³⁻), has been investigated using ab initio conformational analysis to understand successive protonation. researchgate.net
While the provided search results heavily emphasize ab initio (especially DFT and AIMD) methods, direct mentions of "semi-empirical models" specifically in the context of sodium thiophosphate research are less prominent. However, semi-empirical methods are generally applied when computational resources are limited for very large systems or for initial screenings, providing a balance between accuracy and computational efficiency. The broad application of DFT, which can be seen as a form of ab initio calculation, underscores the preference for higher accuracy in detailed thiophosphate studies.
Electrochemical Properties and Energy Storage Applications of Sodium Thiophosphates
Sodium Thiophosphate-Based Anode Materials in Sodium-Ion Batteries
Analysis of Reversibility, Cyclic Stability, and Rate Capability
The electrochemical performance of sodium thiophosphates, especially Na₃PS₄, is critical for their application in all-solid-state sodium batteries. Research indicates varying electrochemical stability windows for Na₃PS₄, with theoretical predictions suggesting a range of 1.55 to 2.25 V versus sodium metal. Experimentally, a broader stability window of 0.9 to 2.5 V has been observed, potentially due to passivation effects from decomposition products nih.gov. Upon full discharge to 0.5 V, Na₃PS₄ exhibits minimal structural change and delivers a very low capacity, suggesting a degree of reversibility within certain operational limits nih.gov.
Cyclic Stability: The long-term performance of this compound-based electrolytes and electrodes is a key factor for practical energy storage devices. Bromine-doped Na₃PS₄ (Na₂.₉PS₃.₉Br₀.₁) has demonstrated notable cyclic stability. An all-solid-state cell utilizing a Na₂S cathode, Na₂.₉PS₃.₉Br₀.₁ electrolyte, and a Na₁₅Sn₄ anode delivered an initial reversible capacity of 550 mAh/g at 0.1 mA/cm² and retained 420 mAh/g after 50 cycles, corresponding to a capacity retention of 76.4% nih.govjamgroupco.comnih.gov. Similarly, all-solid-state FeS₂/Na₃PS₄/Na batteries have shown excellent cycling stability, maintaining a high capacity of 287 mAh/g with 80% retention after 100 cycles at 60 mA/g uni.lu. Furthermore, FeS₂/Na₃PS₄/Na₂Sn cells exhibited exceptional cyclability at various operating temperatures, retaining 210.3 mAh/g after 260 cycles at 30 °C and 425.8 mAh/g after 700 cycles at 60 °C quizgecko.com. Oxygen doping to form Na₃PS₄₋ₓOₓ oxysulfide glass has also been shown to improve compatibility with sodium metal anodes and enhance cycling performance in Na/S cells at 60 °C jamgroupco.com.
Rate Capability: The ability of this compound-based systems to perform at high current densities is crucial for high-power applications. The FeS₂/Na₃PS₄/Na₂Sn cell demonstrates superior rate capability, delivering capacities of 952.4, 796.7, 513.7, and 445.6 mAh/g at current densities of 50, 100, 200, and 500 mA/g, respectively quizgecko.com. A single-step synthesized Na₃PS₄ solid electrolyte with a high ionic conductivity of approximately 0.2 mS/cm enabled an all-solid-state battery with a TiS₂ cathode and a Na₁₅Sn₄ anode to achieve 185 mAh/g capacity on the first discharge with excellent rate performance hqgraphene.com. Copper thiophosphate (Cu₃PS₄) has also exhibited promising rate capabilities, maintaining about 450 mAh/g over 1400 cycles at a current density of 1 A/g nih.gov2dsemiconductors.com.
The following table summarizes key electrochemical performance metrics:
Table 1: Electrochemical Performance of this compound-Based Systems
| System | Initial Reversible Capacity (mAh/g) | Current Density (mA/g or mA/cm²) | Cycles | Capacity Retention (%) | Rate Capability (mAh/g at various C-rates) |
| Na₂S/Na₂.₉PS₃.₉Br₀.₁/Na₁₅Sn₄ | 550 | 0.1 mA/cm² | 50 | 76.4 | N/A |
| FeS₂/Na₃PS₄/Na | N/A | 60 mA/g | 100 | 80 | N/A |
| FeS₂/Na₃PS₄/Na₂Sn (30 °C) | 264.4 (after 2 cycles) | 0.5 A/g | 260 | 79.5 (210.3 mAh/g) | 952.4 (50 mA/g), 796.7 (100 mA/g), 513.7 (200 mA/g), 445.6 (500 mA/g) quizgecko.com |
| FeS₂/Na₃PS₄/Na₂Sn (60 °C) | 585.3 (after 2 cycles) | 0.5 A/g | 700 | 72.7 (425.8 mAh/g) | N/A |
| Cu₃PS₄ (as electrode) | 580 | 120 mA/g | 200 | N/A | ~450 mAh/g at 1 A/g for 1400 cycles nih.gov2dsemiconductors.com |
| TiS₂/Na₃PS₄/Na₁₅Sn₄ | 185 (first discharge) | N/A | N/A | Excellent | Excellent hqgraphene.com |
Influence of Transition Metal Cation on Electrochemical Performance and Conversion Reactions
The choice and incorporation of transition metal cations significantly impact the electrochemical performance and reaction mechanisms of thiophosphate-based materials in sodium-ion batteries. Transition metal thiophosphates (MTPs), such as Ni₂P₂S₆, CrPS₄, and CuCrP₂S₆, have been explored as anode materials wikipedia.org.
Studies on MTPs reveal a common reaction pathway during sodiation. Initially, Na⁺ ions intercalate into the layered structures of these materials. This is followed by the formation of intermediate phases. Finally, a conversion reaction occurs, leading to the formation of Na₂S and elemental metal nanoparticles wikipedia.orgcharchem.org. This mechanism disproves earlier assumptions about the formation of NaₓP phases during the discharge process wikipedia.org. The reaction pathway observed for Fe₂P₂S₆, for instance, aligns with that of Ni₂P₂S₆, suggesting a universal reaction mechanism for bivalent transition metal thiophosphate (M₂P₂S₆) electrodes charchem.org.
Copper thiophosphate (Cu₃PS₄), when used as an electrode in sodium-ion batteries, undergoes a conversion reaction during its initial sodiation, resulting in the formation of copper metal and Na₂S. During subsequent cycling, the redox activity appears to be primarily governed by sulfur nih.gov2dsemiconductors.com.
Advanced Cathode Materials Incorporating Thiophosphate Structures
Thiophosphate structures are being increasingly integrated into advanced cathode materials to enhance the performance of sodium-ion batteries. Na₃PS₄, beyond its role as a solid electrolyte, is actively utilized in composite cathode designs.
In all-solid-state Na/S cells, Na₃PS₄ glass-ceramic serves as a solid electrolyte. Sulfur composite electrodes, prepared by mechanical milling of sulfur active material, conductive additives, and the Na₃PS₄ glass-ceramic electrolyte, have achieved high capacities of approximately 1100 mAh (per gram of sulfur) at room temperature chem960.comrsc.org. The incorporation of Na₃PS₄ as an ionic additive within composite cathodes has been shown to accelerate Na⁺ ion diffusion, leading to improved electrochemical performance quizgecko.com.
Surface modification strategies involving thiophosphate structures have also shown promise. A gradient oxy-thiophosphate coating applied to LiNi₀.₆Mn₀.₂Co₀.₂O₂ (NMC) cathode materials has been demonstrated to improve structural stability, reduce capacity fading, and enhance cycling stability berkeley.edu. Similarly, a lithium oxy-thiophosphate (Li₃P₁₊ₓO₄S₄ₓ) coating on Ni-rich LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) particles effectively mitigates adverse side reactions and interfacial structural instability when paired with sulfide (B99878) solid-state electrolytes berkeley.edu.
While thiophosphate-based electrolytes offer high ionic conductivity, their application can be limited by a narrow operating voltage window and poor compatibility with high-voltage cathode materials fishersci.no. To overcome these challenges, interface engineering, such as coating with amorphous Li₀.₃₅La₀.₅Sr₀.₀₅TiO₃ (LLSTO), has been successfully employed to improve stability with high-voltage cathodes like NMC fishersci.no. The development of nanosized Na₃PS₄ solid electrolytes has also enabled the creation of all-solid-state FeS₂/Na batteries with an exceptionally high initial Coulombic efficiency of 95% and good cycling performance uni.lu. A Na₃PS₄-nanosized Na₂S-carbon nanocomposite cathode has delivered a high initial discharge capacity of 869.2 mAh/g at 50 mA/g, demonstrating excellent cycling and rate capabilities at 60 °C, representing a significant advancement for all-solid-state batteries rsc.org.
Advanced Applications and Functional Materials Beyond Energy Storage
Sodium Thiophosphates as Infrared Functional Materials for Optoelectronic Applications
The family of metal thiophosphates represents a significant, though historically underexplored, class of compounds with desirable properties for mid-infrared (mid-IR) coherent light generation and other optoelectronic functionalities acs.org. These materials are recognized for their potential as infrared nonlinear optical (NLO) materials, exhibiting characteristics such as large second harmonic generation (SHG) effects, wide band gaps, high laser-induced damage thresholds (LIDT), and suitable birefringence acs.orgresearchgate.netacs.orgresearchgate.netcjsc.ac.cnrsc.orgresearchgate.netrsc.org.
While extensive research has focused on various metal thiophosphates, theoretical predictions indicate that sodium (Na) analogs, alongside lithium (Li) and potassium (K) analogs, hold promise as infrared NLO crystal candidates within the thiophosphate system researchgate.net. This suggests a potential avenue for the design and synthesis of high-performance functional materials, including those based on sodium thiophosphate researchgate.net.
Detailed research findings on various metal thiophosphates illustrate the range of properties achievable:
SrAgPS₄ : This non-centrosymmetric quaternary alkaline-earth metal thiophosphate exhibits a strong phase-matched SHG response (1.10 × AgGaS₂) at 2100 nm and a large band gap of 2.97 eV researchgate.net.
Rb₂Zn₃P₄S₁₃ and Cs₂Zn₃P₄S₁₃ : These compounds, featuring a 3D anionic framework, show moderate phase-matching SHG intensities (0.1 × AgGaS₂) at 1910 nm and high LIDTs (6.1 × AgGaS₂ and 5.2 × AgGaS₂, respectively). They also possess wide transparent regions, covering important far-IR atmospheric windows rsc.org. The NLO efficiencies in these materials are primarily attributed to their covalent [Zn₂P₂S₇]²⁻ framework, with a notable contribution from P₂S₆ units rsc.org.
Pb₃P₂S₈ : This thiophosphate is identified as a multifunctional material, combining a nonlinear optical response with a photocurrent response. It exhibits a good balance of SHG (3.5 × AgGaS₂) and LIDT (2.6 × AgGaS₂) researchgate.net.
The optical properties of selected metal thiophosphates, which serve as indicators for the potential of sodium thiophosphates in this field, are summarized in the table below:
| Compound | SHG Response (vs. AgGaS₂) | Band Gap (eV) | LIDT (vs. AgGaS₂) | Transparent Range | Key Features |
| SrAgPS₄ | 1.10 (at 2100 nm) | 2.97 | Not specified | Not specified | Non-centrosymmetric, 2D layers researchgate.net |
| Rb₂Zn₃P₄S₁₃ | 0.1 (at 1910 nm) | Not specified | 6.1 | 2.5–17.7 μm | Mixed PS₄ and P₂S₆ motifs rsc.org |
| Cs₂Zn₃P₄S₁₃ | 0.1 (at 1910 nm) | Not specified | 5.2 | 2.5–17.0 μm | Mixed PS₄ and P₂S₆ motifs rsc.org |
| Pb₃P₂S₈ | 3.5 | 1.8 (DFT), 2.4 (UV-vis) | 2.6 | Not specified | Multifunctional, photocurrent response researchgate.net |
These findings underscore the broad potential of the thiophosphate class, including the predicted utility of sodium thiophosphates, in developing advanced optoelectronic devices.
Electrocatalytic Applications of Metal Thiophosphates (e.g., Hydrogen Evolution Reaction)
Metal thiophosphates have emerged as promising earth-abundant electrocatalysts for various reactions, particularly the hydrogen evolution reaction (HER), which is crucial for sustainable hydrogen production from water splitting mdpi.comdntb.gov.uagoogle.comresearchgate.netmdpi.com. Their unique framework, variable composition, and excellent electrical conductivity make them desirable alternatives to expensive precious-metal catalysts like platinum mdpi.com.
Research highlights the facile solvent-free synthesis of various metal thiophosphates, including MPS₃ (M = Fe, Co, Ni) and Cu₃PS₄, through chemical exchange reactions mdpi.comdntb.gov.uanih.gov. These materials exhibit semiconducting band gaps and show appreciable electrocatalytic activity and stability under acidic reducing conditions mdpi.comdntb.gov.uanih.gov.
Key findings regarding their HER activity include:
MPS₃ (M = Fe, Co, Ni) : In terms of HER activity at lower applied potentials, the MPS₃ materials demonstrate a trend of Co > Ni >> Fe mdpi.comdntb.gov.uanih.gov. For instance, CoPS₃ and NiPS₃ have been identified as highly efficient phosphorus chalcogenides among sulfides researchgate.net.
NiPS₃ : This two-dimensional, few-layer transition-metal thiophosphate shows promising HER activity across a wide pH range (acidic, alkaline, and neutral solutions) researchgate.netresearchgate.net. It exhibits onset potentials of -0.062 V, -0.065 V, and -0.298 V versus RHE in acidic, alkaline, and neutral media, respectively researchgate.netresearchgate.net. The Tafel slopes for NiPS₃ were reported as 55 mV dec⁻¹, 48 mV dec⁻¹, and 94 mV dec⁻¹ in aqueous 0.5 M H₂SO₄, 1 M KOH, and 3.5% NaCl solutions, respectively, with corresponding exchange current densities researchgate.netresearchgate.net.
CoPS (pyrite type) : This material has shown excellent HER activity, approaching that of Pt-C in acidic media researchgate.net. Density Functional Theory (DFT) calculations support CoPS as a very promising earth-abundant HER catalyst google.com.
The electrocatalytic performance of representative metal thiophosphate catalysts for HER is summarized below:
| Catalyst | Onset Potential (V vs. RHE) | Tafel Slope (mV dec⁻¹) | Exchange Current Density (A cm⁻²) | Electrolyte | Reference |
| CoPS₃ | Better than NiPS₃ and FePS₃ | Not specified | Not specified | Acidic | mdpi.comdntb.gov.uanih.gov |
| NiPS₃ | -0.062 (acidic) | 55 (acidic) | 1.8 × 10⁻⁴ (acidic) | 0.5 M H₂SO₄ | researchgate.netresearchgate.net |
| -0.065 (alkaline) | 48 (alkaline) | 6.1 × 10⁻⁴ (alkaline) | 1 M KOH | researchgate.netresearchgate.net | |
| -0.298 (neutral) | 94 (neutral) | 3.2 × 10⁻⁵ (neutral) | 3.5% NaCl | researchgate.netresearchgate.net | |
| CoPS | Close to Pt-C | Not specified | Not specified | Acidic | google.comresearchgate.net |
These studies demonstrate the significant potential of metal thiophosphates as efficient and stable electrocatalysts for hydrogen production, contributing to sustainable energy solutions.
Coordination Chemistry of the Thiophosphate Anion as a Ligand in Metal Complexes
The thiophosphate anion (e.g., [PS₄]³⁻) and its derivatives are versatile sulfur-donor ligands in coordination chemistry, forming a diverse range of metal complexes researchgate.netresearchgate.netacs.org. These ligands, often categorized as phosphorus-1,1-dithiolates (including dithiophosphates [S₂P(OR)₂]⁻, dithiophosphinates [S₂PR₂]⁻, and dithiophosphonates [S₂PR(OR')]⁻), exhibit a multiplicity of coordination patterns with transition metal ions and main group elements researchgate.netresearchgate.net.
The coordination behavior of the thiophosphate anion is influenced by the replacement of oxygen with sulfur, which can significantly alter its affinity for various metal ions. For instance, the affinity of lead(II) (Pb²⁺) towards thiophosphate groups, as found in methyl thiophosphate (MeOPS²⁻) or uridine (B1682114) 5'-O-thiomonophosphate (UMPS²⁻), is tremendously increased compared to their parent phosphate (B84403) ligands, with over 99% of Pb²⁺ being S-bound rsc.org. Similarly, complexes of zinc(II) (Zn²⁺) and cadmium(II) (Cd²⁺) with thiophosphate ligands are more stable than their phosphate counterparts, despite the lower basicity of the PS²⁻ ligands nih.gov. This enhanced stability is attributed to the coordination of the sulfur atom nih.gov.
Thiophosphate ligands can form mononuclear, dinuclear, or trinuclear complexes, with coordination numbers typically ranging from four to six researchgate.net. Common geometries observed include octahedral, tetrahedral, and square planar, depending on the specific ligand and metal ion acs.orggre.ac.uktandfonline.comtandfonline.com.
Examples of metal ions that form complexes with thiophosphate ligands include:
Divalent Metal Ions : Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺, Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺, and Cd²⁺ form 1:1 complexes with methyl thiophosphate and uridine 5'-O-thiomonophosphate nih.gov.
Zinc(II) : New tetracoordinated Zn(II) complexes have been synthesized with heterocyclic thiophosphates, exhibiting four-membered chelates tandfonline.com. The stability constants for these complexes have been determined, for example, Zn(II) with L1 (3-methyl-2-benzothiazolylidenamido-thiophosphoryl dichloride) shows a stability constant (Kf) of 8.31 × 10² tandfonline.com.
Mercury(II) : Hg(II) complexes with similar heterocyclic thiophosphates have also been synthesized, showing higher stability constants compared to their zinc counterparts. For instance, Hg(II) with L1 has a Kf of 8.6 × 10⁴ tandfonline.com.
Nickel(II) : Four new nickel thiophosphate anions, such as [Ni(P₂S₈)₂]²⁻ and [Ni(P₃S₉)₂]⁴⁻, have been isolated, where Ni atoms are octahedrally coordinated and P atoms are tetrahedrally coordinated acs.org.
The ability of thiophosphate ligands to stabilize large metal clusters and anion-templated clusters further underscores their significance in synthetic inorganic chemistry researchgate.net. The diverse bonding possibilities and extensive applications of these complexes continue to be an area of intense study researchgate.net.
Emerging Research Directions and Future Outlook in Sodium Thiophosphate Science
Exploration of Novel Sodium Thiophosphate Compositions and Hybrid Materials
The quest for high-performance this compound materials is driven by the need for improved ionic conductivity, stability, and compatibility within various electrochemical systems. A key area of exploration involves the modification and discovery of new thiophosphate structures.
One prominent example is sodium ortho-thiophosphate (Na₃PS₄). The cubic β-phase of Na₃PS₄ has been stabilized in a glass-ceramic state at ambient temperature, exhibiting ionic conductivities ranging from 0.2 mS cm⁻¹ to 0.46 mS cm⁻¹, a two-order-of-magnitude improvement over its thermodynamically stable tetragonal α-phase. More recently, a high-temperature γ-polymorph of Na₃PS₄ was identified as a plastic crystal. wikipedia.org Further enhancements in ionic conductivity have been achieved through the substitution of phosphorus or sulfur within the tetrahedral PS₄³⁻ unit. Notably, Na₂.₉P₀.₉W₀.₁S₄ and Na₂.₉Sb₀.₁W₀.₁S₄ have demonstrated exceptionally high conductivities of 13 mS cm⁻¹ and 41 mS cm⁻¹, respectively, making them among the fastest ion conductors derived from Na₃PS₄. wikipedia.org Another thiophosphate, Na₄P₂S₆, also shows promise, with a phase transition occurring around 200 °C and ionic conductivity at room temperature of 2 × 10⁻⁶ S cm⁻¹ for the precipitated β-like polymorph. wikipedia.orgrsc.org
Argyrodite-type sodium thiophosphates, such as Na₆PS₅Cl, represent another important class. Research has shown that increasing the chlorine and sodium vacancy content can significantly enhance ionic conductivity. For instance, Na₅.₅PS₄.₅Cl₁.₅ exhibits an outstanding conductivity of 1.2 × 10⁻³ S cm⁻¹ at room temperature, nearly ten times greater than that of pristine Na₆PS₅Cl. nih.gov
Beyond these, theoretical predictions and successful syntheses have led to the discovery of new Na-ion conductors with the general formula Na₁₀MP₂S₁₂ (where M = Ge, Si, Sn). These compounds, including Na₁₀SnP₂S₁₂, possess high ionic conductivity at ambient temperatures. nih.govscience.gov
In the realm of hybrid materials, sodium thiophosphates are being explored as catholytes in sodium metal hybrid redox flow batteries. The addition of P₂S₅ to sodium polysulfides has been shown to significantly increase the solubility of low-order sodium polysulfides through the formation of novel Na-P-S solvated complexes, which hold substantial potential for next-generation nonaqueous catholytes. arxiv.orgresearchgate.net Furthermore, two-dimensional (2D) tin thiophosphate (SnP₂S₆) nanosheets grown on graphene have emerged as intriguing anodes for sodium-ion batteries, demonstrating high reversible capacity, superior rate capability, and exceptional capacity retention. researchgate.net
Development of Advanced Characterization Techniques for In Operando Studies of Electrochemical Processes
Understanding the complex electrochemical processes occurring within this compound-based materials, especially at solid|solid interfaces in all-solid-state batteries, is paramount for designing durable and high-performance systems. Advanced in operando and in situ characterization techniques allow for real-time monitoring of these dynamic changes. researchgate.netnih.gov
Key techniques employed include:
Neutron Imaging (NI) and Computed Tomography: These powerful tools provide insights into time-dependent ion distribution (e.g., lithium in lithium-thiophosphate-based systems), ionic transport, and the formation of dendrites. nih.govnih.gov
Synchrotron X-ray Tomography (XRT): Leveraging advancements in synchrotron light sources, XRT enables high-resolution characterization of battery components and real-time observation of interface evolution under operational conditions. nih.gov
X-ray Diffraction (XRD) and Raman Spectroscopy: These spectroscopies are utilized to monitor crystal structure and phase changes of electrodes, the structure of individual particles on the electrode surface, and the electrode-electrolyte interface during battery cycling.
Quasielastic Neutron Scattering (QENS): This technique is specifically valuable for studying the dynamics of sodium ions in sodium thiophosphates, providing information on their mobility within the material. nih.gov
These advanced analytical methods, complemented by techniques such as Fourier-transform infrared spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), Scanning Electron Microscopy (SEM), and thermal analysis (DTA and DSC), offer comprehensive insights into the structural features, crystallinity, and electrochemical behavior of this compound materials under realistic operating conditions.
Rational Design and High-Throughput Screening of this compound Materials for Targeted Applications
The rational design of materials, often supported by computational methods, is accelerating the discovery and optimization of this compound compounds with tailored properties for specific applications.
Rational Design: Ab initio computational methods, particularly those based on density functional theory (DFT), are extensively used to investigate the structural origins of high ionic conductivity in materials. This approach has been instrumental in predicting and subsequently synthesizing new high-performance sodium-ion conducting materials like Na₁₀SnP₂S₁₂, which exhibits room temperature ionic conductivity comparable to the best sodium sulfide (B99878) solid electrolytes. science.gov Computational studies have also revealed that a body-centered cubic (bcc)-like anion framework is desirable for achieving high ionic conductivity in fast ion conductors. science.gov Furthermore, computational investigations provide thermodynamic explanations for challenges such as high interfacial resistance when integrating thiophosphate electrolytes with high-voltage oxide cathodes, and can predict the electrochemical stability window of these materials. science.gov Beyond energy storage, rational design principles are also applied to synthesize non-centrosymmetric alkali-alkaline earth metal [PS₄]-based thiophosphates for applications in infrared nonlinear optics.
High-Throughput Screening: High-throughput screening (HTS) methodologies are emerging as powerful tools to rapidly identify and optimize novel this compound compositions. While specific detailed examples for sodium thiophosphates are still developing, the general application of HTS in the discovery of solid-state electrolytes is gaining traction. This approach allows for the rapid evaluation of a vast number of material compositions and processing conditions, significantly accelerating the identification of candidates with desired properties such as high ionic conductivity or improved interfacial stability. The integration of HTS with computational predictions can create a synergistic feedback loop, where computational models guide the synthesis and screening efforts, and experimental results refine the models.
Challenges and Opportunities in Scaling Up Synthesis and Fabrication Processes for Industrial Relevance
Translating promising laboratory-scale research on sodium thiophosphates into industrially relevant products requires addressing significant challenges in synthesis and fabrication, while also capitalizing on inherent opportunities.
Challenges:
High Costs and Low Throughput: Current material processing costs and low-throughput manufacturing methods contribute to the high estimated cost of all-solid-state batteries, hindering their widespread adoption.
Interfacial Issues: Achieving high ionic conductivity at electrode-solid-state electrolyte interfaces remains a major hurdle. Issues such as volume changes in active materials during cycling and the mechanical properties of components need to be carefully managed to maintain intimate contact.
Chemical and Electrochemical Instability: Sulfide solid electrolytes, including thiophosphates, can exhibit poor chemical stability towards common solvents and binders used in manufacturing, which limits their large-scale processability. They are also sensitive to moisture and air, necessitating delicate handling in inert environments. Furthermore, thiophosphate electrolytes can show high reactivity with certain high-voltage oxide cathodes, leading to interfacial degradation and a narrow electrochemical stability window. science.gov
Opportunities:
Abundant Resources: The use of earth-abundant sodium for sodium-ion batteries presents a significant opportunity for scalable and cost-effective energy storage solutions, addressing the geopolitical and cost concerns associated with lithium. wikipedia.org
Development of Green Synthesis Routes: There is a continuous drive to identify and implement cheaper and environmentally friendly synthesis routes for sodium thiophosphates, which is crucial for industrial viability. wikipedia.org
Process Optimization for High Performance: Optimizing fabrication techniques, such as isostatic pressing (ISP), can lead to the production of high-density materials (>99%), control over crystallographic orientations, and the formation of conformal and resilient interfaces, all of which are critical for large-scale production and enhanced battery performance.
Advanced Fabrication Technologies: Research into advanced manufacturing methods like 3D printing, plasma technology, and atomic layer deposition offers promising avenues for improving electrode-electrolyte interfaces and enabling efficient fabrication of complex battery architectures. The inherent stability and availability of this compound (as a general class) also contribute to its economic viability for potential large-scale industrial processes.
Q & A
Basic: What are the standard methods for synthesizing sodium thiophosphate and assessing its purity?
Answer: this compound is typically synthesized by reacting phosphorus pentasulfide (P₂S₅) with sodium hydroxide (NaOH) under controlled conditions. The reaction proceeds as:
Purity is assessed via titration (≥98% assay) and loss-on-drying tests (≤1% moisture). Structural confirmation employs X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR). For laboratory-scale synthesis, strict stoichiometric control and inert atmospheres prevent oxidation .
Basic: How does this compound interact with halogens like chlorine?
Answer: this compound reduces chlorine (Cl₂) via a redox reaction, forming sodium sulfate (Na₂SO₄) and hydrochloric acid (HCl). This reaction is exploited in water treatment to neutralize residual chlorine. The resulting compounds are less toxic than chlorine, but pH-dependent byproducts (e.g., sulfates) require analytical validation via ion chromatography or UV-Vis spectroscopy .
Basic: What techniques characterize the crystalline structure of this compound?
Answer: XRD identifies crystallinity and phase purity, while pair-distribution function (PDF) analysis resolves short-range order in amorphous variants. Solid-state nuclear magnetic resonance (³¹P NMR) probes local phosphorus environments. Thermogravimetric analysis (TGA) monitors thermal stability, critical for electrolyte applications .
Advanced: How to design experiments to study ionic diffusion in thiophosphate solid electrolytes?
Answer: Use molecular dynamics (MD) simulations with force fields parameterized for sulfur-phosphorus interactions. Experimentally, employ galvanostatic intermittent titration technique (GITT) and electrochemical impedance spectroscopy (EIS) to measure ionic conductivity. Pair with neutron scattering to track sodium-ion migration pathways .
Advanced: What computational approaches model interfacial reactions in this compound-based batteries?
Answer: Density functional theory (DFT) calculates interfacial energy barriers between this compound and electrodes (e.g., Na-metal). Continuum simulations predict mechanical stress and dendrite formation. Experimentally, X-ray photoelectron spectroscopy (XPS) and transmission electron microscopy (TEM) validate interfacial degradation mechanisms .
Advanced: How to optimize this compound concentration in photoelectrochemical (PEC) assays?
Answer: Perform dose-response experiments (e.g., 1–10 mM) to balance enzymatic substrate availability and electrode fouling. In PEC exosome detection, 8 mM this compound maximizes photocurrent by optimizing electron transfer while minimizing deposition-induced resistance. Monitor via chronoamperometry and cyclic voltammetry .
Advanced: What strategies assess the toxicity of this compound when data is limited?
Answer: Extrapolate from organophosphate class data, focusing on hydrolytic stability and reactive sulfur species. Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) and compare with structurally analogous compounds. Supplemental literature searches on thiophosphate derivatives are critical for hazard identification .
Advanced: How does this compound function in metabolic labeling studies?
Answer: In selenium research, this compound serves as a sulfur analog to trace selenocysteine incorporation into proteins like selenoprotein P. Use ⁷⁵Se isotopic labeling coupled with liquid chromatography-mass spectrometry (LC-MS) to quantify incorporation efficiency and metabolic pathways .
Advanced: What methods synthesize sodium-intercalated thiophosphates and analyze dielectric properties?
Answer: Sodium-intercalated variants (e.g., Na₀.₆₂Mn₀.₆₉PS₃) are synthesized via ion-exchange reactions. Dielectric spectroscopy (20–10⁶ Hz frequency range) measures permittivity and conductivity as functions of temperature (78–350 K). Autobalancing bridge methods ensure precision in low-frequency regimes .
Advanced: How to modify this compound for pharmacokinetic studies in drug delivery?
Answer: Introduce alkyl groups (e.g., octadecyl) via esterification to enhance lipophilicity. Assess pharmacokinetics using LC-MS/MS to monitor plasma concentrations in model organisms. Structural derivatization balances stability and bioavailability, as demonstrated in radioprotectant studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
